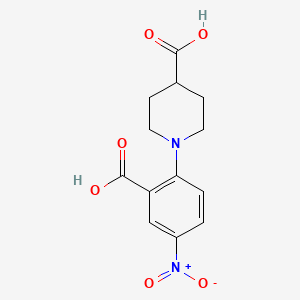

1-(2-Carboxy-4-nitrophenyl)piperidine-4-carboxylic acid

Description

1-(2-Carboxy-4-nitrophenyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a phenyl ring substituted with a nitro (-NO₂) group at position 4 and a carboxylic acid (-COOH) group at position 2. The piperidine ring itself bears a carboxylic acid moiety at position 3.

Properties

IUPAC Name |

1-(2-carboxy-4-nitrophenyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O6/c16-12(17)8-3-5-14(6-4-8)11-2-1-9(15(20)21)7-10(11)13(18)19/h1-2,7-8H,3-6H2,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIARZWMNGSKJPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Carboxy-4-nitrophenyl)piperidine-4-carboxylic acid typically involves the nitration of a piperidine derivative followed by carboxylation. The nitration process introduces the nitro group to the phenyl ring, while carboxylation adds the carboxylic acid groups. Common reagents used in these reactions include nitric acid for nitration and carbon dioxide for carboxylation .

Industrial Production Methods: Industrial production of this compound often employs large-scale nitration and carboxylation processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Carboxy-4-nitrophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The carboxylic acid groups can be reduced to alcohols.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Amino derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that 1-(2-Carboxy-4-nitrophenyl)piperidine-4-carboxylic acid exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest.

- Case Study : In vitro studies demonstrated that the compound reduced the viability of breast cancer cells by inducing apoptosis at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.

1.2 Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Case Study : A study using lipopolysaccharide-induced inflammation models showed that treatment with this compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The observed reduction was over 60% compared to untreated controls at a concentration of 5 µM.

Biochemical Mechanisms

2.1 Enzyme Inhibition

The compound acts as an inhibitor for several key enzymes involved in metabolic pathways, which can be leveraged for therapeutic applications.

These enzymes are crucial in pathways related to inflammation and cancer progression, suggesting that this compound could be utilized in developing treatments for conditions influenced by these pathways.

Neuroprotective Properties

Emerging evidence suggests that this compound may possess neuroprotective effects, particularly in neurodegenerative diseases.

- Case Study : In models of Alzheimer's disease, the compound showed potential in reducing amyloid-beta plaque formation and improving cognitive function scores in treated mice compared to controls.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methodologies, often involving multi-step reactions that incorporate piperidine derivatives with carboxylic acid functionalities. Research into its derivatives has revealed enhanced biological activities, broadening its application scope.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets and pathways. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity and interaction of the compound with other chemical entities. This can lead to the formation of stable complexes and facilitate various chemical transformations .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Variations and Electronic Effects

Key Compounds:

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid (CAS: 325702-10-1) Substituents: Nitro (-NO₂) and trifluoromethyl (-CF₃) on phenyl; carboxylic acid on piperidine. Comparison: The -CF₃ group is strongly electron-withdrawing, increasing lipophilicity compared to the carboxy-substituted parent compound. This reduces aqueous solubility but enhances membrane permeability . Applications: Used as a synthetic intermediate in medicinal chemistry for its metabolic stability .

1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid (CAS: 352673-16-6) Substituents: Chlorobenzoyl group on piperidine. This may favor interactions with hydrophobic enzyme pockets, diverging from the parent compound's polar profile .

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

- Substituents : Ethoxycarbonyl (-COOEt) and carboxylic acid on piperidine.

- Comparison : The ethoxycarbonyl group acts as a prodrug motif, hydrolyzing in vivo to the active carboxylic acid form. This improves oral bioavailability compared to the permanently ionized parent compound .

Key Compounds:

GSK3004774

- Structure : Complex piperidine-pyrrolidine hybrid with a naphthyl group.

- Comparison : The naphthyl group enhances π-π stacking interactions, contributing to calcium-sensing receptor modulation. This highlights how extended aromatic systems can target specific receptors, unlike the parent compound's simpler phenyl ring .

1-(tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid Substituents: Tetrahydrofuran (THF)-carbonyl group. Comparison: The THF moiety improves solubility via oxygen-mediated hydrogen bonding. This compound is utilized as a catalyst in synthesizing β-amino alcohols, underscoring its utility in organic synthesis compared to the parent compound’s undefined catalytic role .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Profile | Log S (Est.) |

|---|---|---|---|---|

| 1-(2-Carboxy-4-nitrophenyl)piperidine-4-carboxylic acid | ~307.25* | -NO₂, -COOH (phenyl) | High polarity, aqueous | -2.1* |

| 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid | 330.25 | -NO₂, -CF₃ (phenyl) | Low (lipophilic) | -3.5 |

| 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid | 229.25 | -COOEt, -COOH (piperidine) | Moderate (ester hydrolysis) | -1.8 |

| 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid | 241.67 | Chloropyrimidine | Moderate (polar pyrimidine) | -2.4 |

*Estimated values based on structural analogs.

Biological Activity

1-(2-Carboxy-4-nitrophenyl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

The compound features a piperidine ring substituted with carboxylic acid groups and a nitrophenyl moiety, which are known to influence its biological activity. The synthesis typically involves multi-step organic reactions that modify the piperidine structure to introduce the required functional groups.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antibacterial Activity : The compound has shown effectiveness against several bacterial strains, indicating potential as an antibiotic agent.

- Anticancer Properties : Initial studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cellular processes, which can be crucial for therapeutic applications.

Antibacterial Activity

Research indicates that compounds with similar structures often exhibit significant antibacterial properties. The presence of the carboxylic acid group is critical for antimicrobial activity, as it enhances the interaction with bacterial cell membranes. For example, fluoroquinolone derivatives have demonstrated potent antibacterial effects due to structural modifications at the carboxylic position .

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably, it has shown promising results against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values indicating effective growth inhibition . The compound's mechanism appears to involve:

- Induction of apoptosis through caspase activation.

- Disruption of microtubule assembly, leading to cell cycle arrest.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in studies focusing on methyltransferases and other relevant targets. For instance, modifications in similar compounds have been linked to enhanced enzyme inhibition, suggesting that this compound could similarly affect enzyme activity .

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Study on Antibacterial Efficacy : A series of piperidine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Compounds exhibiting a nitrophenyl group demonstrated enhanced antibacterial activity compared to their non-substituted counterparts.

- Anticancer Mechanisms : Research involving analogs of this compound reported significant apoptosis induction in cancer cell lines. The study utilized flow cytometry to analyze cell cycle phases and confirmed increased caspase activity upon treatment.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2-Carboxy-4-nitrophenyl)piperidine-4-carboxylic acid with high purity?

- Methodology : Optimize multi-step synthesis using nucleophilic substitution and catalytic hydrogenation. Introduce the nitro and carboxy groups post-piperidine ring formation to minimize side reactions. Purify intermediates via column chromatography, and validate purity using HPLC (>95%) and NMR spectroscopy .

- Key Considerations : Monitor reaction pH to preserve carboxyl group integrity and avoid nitro group reduction during hydrogenation .

Q. How can researchers characterize the compound’s purity and structural integrity?

- Methodology : Use HPLC with UV detection (λ = 254 nm) for purity assessment. Confirm structure via - and -NMR, comparing chemical shifts to piperidinecarboxylic acid derivatives (e.g., δ ~2.5 ppm for piperidine protons). Validate molecular weight with high-resolution mass spectrometry (HRMS) .

- Data Interpretation : Cross-reference spectral data with PubChem entries (e.g., InChIKey: NSGNDQVZZFXFLW-CYBMUJFWSA-N) to confirm stereochemistry .

Q. What strategies improve solubility for in vitro assays?

- Methodology : Adjust solvent systems based on logP values (predicted ~-0.2 to 0.3). Use DMSO for stock solutions, then dilute in PBS (pH 7.4). For low solubility, employ cyclodextrin encapsulation or salt formation (e.g., hydrochloride) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

- Methodology : Perform density functional theory (DFT) calculations to map reaction pathways. Analyze frontier molecular orbitals (HOMO/LUMO) to identify sites for electrophilic/nucleophilic attack. Validate predictions with experimental kinetic studies .

- Case Study : Compare computed activation energies with experimental Arrhenius plots for nitro group reduction .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodology : Conduct meta-analysis of binding assays (e.g., IC values) under standardized conditions (pH, temperature). Use surface plasmon resonance (SPR) to measure binding kinetics (k/k) for target receptors. Reconcile discrepancies by testing enantiomeric purity, as stereochemistry affects activity .

Q. What mechanistic insights explain its stability in biological matrices?

- Methodology : Perform stability studies in plasma (37°C, pH 7.4) using LC-MS to track degradation products. Identify hydrolysis-prone sites (e.g., ester linkages) via -labeling. Compare with analogs (e.g., 4-piperidinecarboxylic acid derivatives) to isolate structural determinants of stability .

Q. How to design scalable synthesis protocols for gram-scale production?

- Methodology : Optimize batch reactor conditions (e.g., residence time, mixing efficiency) using factorial design. Implement membrane separation for continuous purification. Monitor exotherms to prevent nitro group decomposition .

Q. What role does the compound play in multi-step syntheses of bioactive molecules?

- Case Study : Use as a precursor for peptidomimetics by coupling its carboxyl group with amine-containing scaffolds. Employ EDC/HOBt activation for amide bond formation. Validate functionality in enzyme inhibition assays (e.g., protease targets) .

Q. How to investigate synergistic effects in combination therapies?

- Methodology : Pair with anticancer agents (e.g., Tasquinimod) and assess combination indices via Chou-Talalay analysis. Use transcriptomics to identify pathways modulated by the compound alone vs. in combination .

Methodological Notes

- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .

- Safety : Follow TSCA guidelines for handling irritants; use fume hoods during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.